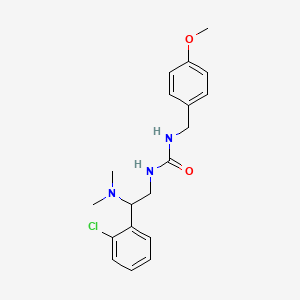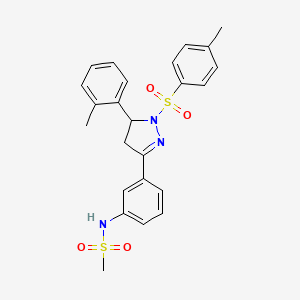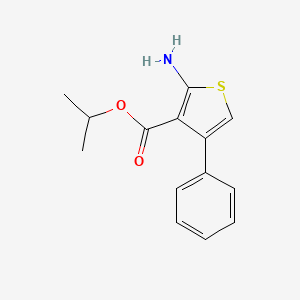![molecular formula C13H13ClO2 B2938829 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287310-51-2](/img/structure/B2938829.png)
3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a potentially useful bicyclo[1.1.1]pentane building block . It is part of a class of motifs that are considered medicinally relevant as a three-dimensional bioisosteric replacement of aromatic moieties . This compound is often used in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a practical metal-free homolytic aromatic alkylation protocol . The key step in the synthesis is the in-flow photochemical reaction between propellane and diacetyl . This process allows the construction of the bicyclo[1.1.1]pentane (BCP) core on a large scale within a day .Molecular Structure Analysis
The molecular formula of “3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is C6H8O2 . The average mass is 112.127 Da and the monoisotopic mass is 112.052429 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the photochemical addition of propellane to diacetyl, which forms the BCP core . This is followed by a haloform reaction of the formed diketone in batch, which affords the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .Direcciones Futuras
The future directions for “3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” could involve further exploration of its potential as a bioisosteric replacement of aromatic moieties in drug discovery . Additionally, the development of more efficient and scalable synthesis methods could also be a focus .
Propiedades
IUPAC Name |
3-(2-chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c1-8-2-3-10(14)9(4-8)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEBRBUGBJUMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C23CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938749.png)



![(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2938754.png)

![Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate](/img/structure/B2938757.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2938763.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2938769.png)